molecular formula C14H13Cl2N B156294 N,N-Bis(3-chlorobenzyl)amine CAS No. 129041-31-2

N,N-Bis(3-chlorobenzyl)amine

Cat. No. B156294
CAS RN: 129041-31-2
M. Wt: 266.2 g/mol
InChI Key: DNKUGPCGNWRIJJ-UHFFFAOYSA-N
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Description

N,N-Bis(3-chlorobenzyl)amine is a chemical compound with the molecular formula C14H13Cl2N and a molecular weight of 266.17 . It is a liquid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity . It appears as a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The molecular structure of N,N-Bis(3-chlorobenzyl)amine consists of two 3-chlorobenzyl groups attached to a central nitrogen atom . The InChI code for the compound is 1S/C14H13Cl2N/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8,17H,9-10H2 .


Physical And Chemical Properties Analysis

N,N-Bis(3-chlorobenzyl)amine is a liquid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .

Scientific Research Applications

Chemical Synthesis

“Bis(3-chlorobenzyl)amine” is used in various chemical synthesis processes due to its unique structure and properties . It’s a valuable organic compound that can be used as a building block in the synthesis of more complex molecules .

Catalyst in Dehydrogenative Conversions

This compound has been used in dehydrogenative conversions of aldehydes and amines to amides . This process is catalyzed by a Nickel (II) pincer complex . The reaction involves oxidative amidations of aromatic aldehydes .

Production of Amides

“Bis(3-chlorobenzyl)amine” plays a significant role in the production of amides . Amides are valuable organic compounds and are essential to life processes, prevalent in natural and synthetic materials/products, and hold widespread synthetic applications .

Research and Development

This compound is often used in research and development in the field of chemistry . Its unique properties make it a subject of interest for scientists studying new reactions and developing new materials .

Industrial Applications

“Bis(3-chlorobenzyl)amine” has potential industrial applications due to its reactivity and the ability to form complex structures . It can be used in the production of polymers, dyes, pharmaceuticals, and other chemical products .

Education and Training

This compound is also used in educational settings for teaching and training purposes . It can be used in laboratory experiments to demonstrate various chemical reactions and processes .

Safety and Hazards

N,N-Bis(3-chlorobenzyl)amine is classified as a skin irritant and can cause serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice or attention should be sought .

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKUGPCGNWRIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427280
Record name N,N-Bis(3-chlorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(3-chlorobenzyl)amine

CAS RN

129041-31-2
Record name N,N-Bis(3-chlorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(3-chlorobenzyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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